![molecular formula C20H18BrN3O4S2 B2597891 N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223797-72-5](/img/no-structure.png)
N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents
Research has demonstrated the synthesis of compounds related to the specified chemical structure with promising antibacterial and antifungal properties. For example, a study detailed the synthesis of various acetamides with potential as antimicrobial agents, showing significant inhibitory activity against certain bacterial strains, indicating their potential in developing new antimicrobial treatments Abbasi et al., 2020.
Anticonvulsant Agents
Another study explored the direct synthesis of thioacetamide derivatives with potential anticonvulsant properties. The research involved the synthesis of new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and evaluated their efficacy as possible anticonvulsants, highlighting the therapeutic potential of such compounds in epilepsy treatment Severina et al., 2020.
Anticancer Activity
Compounds with structural similarities have been investigated for their anticancer activity. A study synthesized and characterized 4-arylsulfonyl-1,3-oxazoles, assessing their efficacy against cancer cell lines. One compound, in particular, exhibited high activity against specific cancer subpanels, suggesting its potential as a lead compound for anticancer drug development Zyabrev et al., 2022.
Enzyme Inhibition for Therapeutic Applications
Research into sulfonamides incorporating benzodioxane and acetamide moieties revealed substantial enzyme inhibitory activity against alpha-glucosidase and acetylcholinesterase, indicating their potential in treating conditions like diabetes and Alzheimer's disease. The in vitro enzyme inhibition data corroborated with in silico molecular docking results, further underscoring the therapeutic potential of these compounds Abbasi et al., 2019.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 2-bromoaniline with 2-chloroacetyl chloride to form N-(2-bromophenyl)-2-chloroacetamide, which is then reacted with sodium thiomalate and 5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "2-bromoaniline", "2-chloroacetyl chloride", "sodium thiomalate", "5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 2-bromoaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-bromophenyl)-2-chloroacetamide.", "Step 2: N-(2-bromophenyl)-2-chloroacetamide is then reacted with sodium thiomalate and 5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate to form the final product N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
CAS RN |
1223797-72-5 |
Molecular Formula |
C20H18BrN3O4S2 |
Molecular Weight |
508.41 |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-7-8-16(13(2)9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-6-4-3-5-14(15)21/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
CMEBTNRSRRAUMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.